8-Aminoquinolin-2(1H)-one
Overview
Description
8-Aminoquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the 8th position and a keto group at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
8-Aminoquinolin-2(1H)-one is primarily used as a molecular motif for ion sensors . The compound’s primary targets are the ions that it is designed to detect. The role of these targets varies depending on the specific ions being targeted and the context in which the sensor is used.
Mode of Action
The compound interacts with its targets (ions) through a process known as chelation . Chelation involves the formation of multiple bonds between a single central atom (in this case, the ion) and a chelating agent (the this compound). This interaction results in the formation of a cyclic structure, which can be detected and measured, allowing for the identification and quantification of the target ions .
Result of Action
The primary result of the action of this compound is the detection and quantification of specific ions. On a molecular level, this involves the formation of a chelate structure between the compound and the target ions . On a cellular level, the effects would depend on the specific ions being targeted and the context in which the sensor is used.
Biochemical Analysis
Biochemical Properties
8-Aminoquinolin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their activity and function. The interactions between this compound and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity. Additionally, this compound can bind to specific proteins, affecting their stability and function in biochemical pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. The degradation of this compound can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as dehydrogenases and kinases. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic pathways. For example, this compound can shift the balance between glycolysis and oxidative phosphorylation, impacting cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The localization of this compound within these compartments can influence its activity and function, as it interacts with different biomolecules in each subcellular environment. For example, nuclear localization of this compound can impact gene expression by interacting with transcription factors, while mitochondrial localization can affect cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinolin-2(1H)-one typically involves the nitration of quinoline followed by reduction and cyclization. One common method includes:
Nitration: Quinoline is nitrated using sulfuric acid and nitric acid under controlled conditions to form 8-nitroquinoline.
Reduction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting 8-aminoquinoline undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale nitration of quinoline.
- Reduction using hydrogenation reactors.
- Cyclization in industrial reactors with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,8-dione.
Reduction: The compound can be reduced to form 8-aminoquinoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoline-2,8-dione.
Reduction: 8-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
8-Aminoquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimalarial agent and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases like malaria and leishmaniasis.
Industry: Utilized in the development of dyes, pigments, and as a precursor for other chemical compounds.
Comparison with Similar Compounds
8-Aminoquinoline: Lacks the keto group at the 2nd position.
Quinoline-2,8-dione: Contains two keto groups at the 2nd and 8th positions.
8-Aminoquinoline-2-carboxylic acid: Features a carboxylic acid group at the 2nd position instead of a keto group.
Uniqueness: 8-Aminoquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a keto group allows for versatile reactivity and interaction with various molecular targets, making it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
8-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAGNHPWGDUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536602 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53868-02-3 | |
Record name | 8-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-amino-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.